molecular formula C32H40N2O4 B420180 4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]-2,5-diethoxyphenyl]benzamide

4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]-2,5-diethoxyphenyl]benzamide

Cat. No.: B420180
M. Wt: 516.7g/mol
InChI Key: LLOUGZBDWWEOGY-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]-2,5-diethoxyphenyl]benzamide is an organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]-2,5-diethoxyphenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation of 4-tert-butylbenzoyl chloride with mesitylene, followed by further reactions to introduce the amino and diethoxyphenyl groups . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification methods such as distillation under vacuum and recrystallization are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]-2,5-diethoxyphenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]-2,5-diethoxyphenyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]-2,5-diethoxyphenyl]benzamide involves its interaction with molecular targets such as enzymes, receptors, or cellular pathways. The compound may exert its effects by binding to specific active sites, modulating enzyme activity, or altering signal transduction pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]-2,5-diethoxyphenyl]benzamide is unique due to its combination of tert-butyl, benzoyl, and diethoxyphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C32H40N2O4

Molecular Weight

516.7g/mol

IUPAC Name

4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]-2,5-diethoxyphenyl]benzamide

InChI

InChI=1S/C32H40N2O4/c1-9-37-27-19-26(34-30(36)22-13-17-24(18-14-22)32(6,7)8)28(38-10-2)20-25(27)33-29(35)21-11-15-23(16-12-21)31(3,4)5/h11-20H,9-10H2,1-8H3,(H,33,35)(H,34,36)

InChI Key

LLOUGZBDWWEOGY-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)OCC)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)OCC)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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